2-Cyano-4-(3-fluorophenyl)phenol
Description
2-Cyano-4-(3-fluorophenyl)phenol is a substituted phenol derivative featuring a cyano group (-CN) at the 2-position and a 3-fluorophenyl moiety at the 4-position of the aromatic ring.
The 3-fluorophenyl group is a common pharmacophore in medicinal chemistry, as seen in antiviral compounds like 11b (SARS-CoV-2 Mpro inhibitor) . The cyano group may enhance hydrogen bonding or dipole interactions, making the compound relevant in drug design or material science.
Properties
IUPAC Name |
5-(3-fluorophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-3-1-2-9(7-12)10-4-5-13(16)11(6-10)8-15/h1-7,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGDTJKPYMQXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673451 | |
| Record name | 3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214326-77-8 | |
| Record name | 3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-(3-fluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under inert conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-4-(3-fluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Cyano-4-(3-fluorophenyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3-fluorophenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenol group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-Cyano-4-(3-fluorophenyl)phenol with key analogs:
Key Observations :
- Electron-Withdrawing Effects: The target compound’s -CN and -F groups increase phenol acidity compared to unsubstituted phenol. The dual -CN groups in the ChemBK analog further enhance polarity and reactivity .
- Biological Activity : The 3-fluorophenyl group in compound 11b contributes to antiviral activity by optimizing binding to SARS-CoV-2 Mpro . Analogous substitutions in the target compound may confer antimicrobial properties, as seen in triazole-thione derivatives .
- Synthetic Complexity : Triazole-thione derivatives are synthesized via thiocarbohydrazide fusion (85% yield) , whereas acetylenic Mannich bases require CuCl₂-mediated reactions . The target compound’s synthesis likely involves similar regioselective substitutions.
Functional Group Impact on Bioactivity
- 3-Fluorophenyl Group : In compound 11b, this group enhances hydrophobic interactions and fluorine’s electronegativity stabilizes enzyme-ligand binding . The same moiety in the target compound may improve membrane permeability or target affinity.
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